molecular formula C12H8BrFO B1289597 1-Bromo-2-(4-fluorophenoxy)benzene CAS No. 1055987-64-8

1-Bromo-2-(4-fluorophenoxy)benzene

Cat. No. B1289597
CAS RN: 1055987-64-8
M. Wt: 267.09 g/mol
InChI Key: JOOCRYQEFBDDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-2-(4-fluorophenoxy)benzene” is a compound with the molecular weight of 267.1 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of such compounds often involves bromination and fluorination of benzene derivatives . The exact synthesis process for “1-Bromo-2-(4-fluorophenoxy)benzene” is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(4-fluorophenoxy)benzene” is represented by the InChI code 1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H . This indicates that the compound consists of a benzene ring with bromine and fluorine substitutions.


Physical And Chemical Properties Analysis

“1-Bromo-2-(4-fluorophenoxy)benzene” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Bromo-2-(4-fluorophenoxy)benzene: is a valuable building block in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of drugs with antiviral, anti-inflammatory, and anticancer properties . Its reactivity allows for the introduction of the phenoxybenzene moiety into complex molecules, which can be pivotal in the development of new therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

1-bromo-2-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOCRYQEFBDDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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